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Post-Market & Integrated

Aspect Clinical Trial Data (Pre-Approval) o

Analysis Findings
Approval Accelerated approval based on single-arm trials N/A (Approval withdrawn in June
Basis (UNITY-NHL) [1]. 2022) [2].

| Efficacy | MZL: ORR 49% (CR 16%); DOR Not Reached [1]. FL: ORR 43% (CR 3%); median DOR 11.1
months [1]. | N/A (Confirmed via accelerated approval pathway). | | Common AEs | Diarrhea, nausea,
fatigue, elevated creatinine, neutropenia, transaminase elevation [1]. | Consistent with trial data; diarrhea
(52.3%), nausea (41.5%), fatigue (31.8%) [3]. | | Serious AEs | Diarrhea/colitis, infections [1]. | Grade >3
AEs: neutropenia (11.3%), diarrhea (7.3%), elevated aminotransferases (5.7%) [3]. | | Key Safety Risk | — |
Increased risk of death revealed in later-phase UNITY-CLL trial [1]. | | Discontinuation Rate | 18% of
patients had serious AEs leading to dose modifications [1]. | 13.7% discontinued due to AEs (integrated
analysis, 2021) [3]. 12% discontinued (CLL intolerant population study) [4]. | | Hepatotoxicity | Serum
enzyme elevations in 15-35%; >5x ULN in 5-8% [2]. No clinically apparent liver injury reported in trials [2].
| Label recommended monitoring liver tests every 2-4 weeks for first 6 months [2]. Likelihood score: E*

(unproven but suspected rare cause of liver injury) [2]. |

Methodologies for Evidence Generation
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The data in the table above comes from distinct types of studies, each with its own rigorous protocol.

Clinical Trial Designs

Umbralisib's initial efficacy was established through single-arm, open-label, multicenter phase 2 trials

[4] [1].

¢ Objective: To evaluate the safety and efficacy of umbralisib monotherapy in adults with
relapsed/refractory Marginal Zone Lymphoma (MZL) and Follicular Lymphoma (FL) [1].

¢ Intervention: Patients received umbralisib 800 mg orally once daily until disease progression or
unacceptable toxicity [4] [1].

e Endpoints: Primary endpoints were Overall Response Rate (ORR) and Duration of Response
(DOR), assessed by independent review committees [1].

The integrated safety analysis, which provided a broader view of the drug's profile, pooled data from four

open-label phase 1 and 2 studies [3].

e Population: 371 adult patients with various relapsed/refractory lymphoid malignancies [3].
¢ Data Collection: Comprehensive toxicity data were pooled and analyzed to characterize the overall
safety profile and identify adverse events of special interest [3].

The Role of Real-World Evidence (RWE)

While specific RWE studies on umbralisib are not detailed in the search results, the following points explain

its critical role in the context of drug development and safety, as seen in the umbralisib case:

¢ Historical Controls: RWE can serve as an external control arm to contextualize findings from single-
arm trials. For example, the SCHOLAR-1 study, which used RWE, established baseline outcomes for
refractory Diffuse Large B-cell Lymphoma (DLBCL) and helped demonstrate the superiority of new
therapies like CAR T-cell treatment [5].

e Post-Market Surveillance: The safety signal of increased mortality was identified in the later-phase
UNITY-CLL trial, a randomized controlled study in a different blood cancer (Chronic Lymphocytic
Leukemia) [1]. This underscores how ongoing clinical research and post-market requirements are
vital for uncovering risks that may not be apparent in smaller, pre-approval studies.

¢ Regulatory Framework: The FDA has a framework for using RWE to support regulatory decisions,
including satisfying post-approval study requirements. However, generating RWE that meets
regulatory standards requires meticulous study design, early engagement with agencies, and robust
data collection [5].
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Key Implications for Drug Development

The umbralisib case highlights several critical considerations for researchers and developers:

e Accelerated Approval's Dual Nature: The accelerated approval pathway can quickly bring
promising drugs to patients with unmet needs, but it relies on subsequent studies to verify clinical
benefit. The withdrawal of umbralisib shows this process can also reveal unacceptable risks [2] [1].

¢ Beyond Efficacy in Single-Arm Trials: Single-arm trials can demonstrate a drug's anti-tumor activity
but may not fully reveal its long-term safety profile or overall survival impact compared to standard
treatments. RWE can help fill this gap by providing broader context [5].

e The Growing Importance of RWE: There is a recognized need to bridge the gap between data from
highly selected clinical trial populations and the broader patient population treated in real-world
practice. RWE is increasingly used to inform trial design, identify patient populations, and support
regulatory decision-making [5] [6].

Visualizing the Umbralisib Evidence Journey

The diagram below summarizes the lifecycle of umbralisib's clinical evidence, from development to

withdrawal, and the potential role of RWE.

(Pre-ApprovaI Phase) Post-Approval Phase Potential RWE Role

Clinical Trials Confirmatory Phase 3 Trial External control for
(Single-Arm Phase 2)

(UNITY-CLL in CLL) single-arm trials
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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